molecular formula C13H12FNO2 B2562774 3-[5-(4-Fluoro-phenyl)-1H-pyrrol-2-yl]-propionic acid CAS No. 432496-81-6

3-[5-(4-Fluoro-phenyl)-1H-pyrrol-2-yl]-propionic acid

Cat. No.: B2562774
CAS No.: 432496-81-6
M. Wt: 233.242
InChI Key: GNXKNUWDTRSSLM-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : The pyrrole proton at position 3 appears as a singlet near δ 6.85 ppm , while the 4-fluorophenyl group exhibits a doublet of doublets at δ 7.45–7.60 ppm (J = 8.5 Hz, 5.5 Hz) due to coupling with fluorine and adjacent protons. The propionic acid methylene groups resonate as triplets at δ 2.65 ppm (CH₂COO) and δ 3.10 ppm (pyrrole-CH₂), with the carboxylic acid proton as a broad peak near δ 12.2 ppm .
  • ¹³C NMR : Key signals include the carbonyl carbon at δ 174.8 ppm , pyrrole carbons at δ 115–125 ppm , and the fluorinated aromatic carbons at δ 162.3 ppm (C-F).

Fourier-Transform Infrared (FT-IR)

The spectrum shows a broad O-H stretch at 2500–3300 cm⁻¹ , a carbonyl (C=O) vibration at 1705 cm⁻¹ , and C-F stretching at 1220 cm⁻¹ . Pyrrole ring vibrations appear at 1550 cm⁻¹ (C=C) and 1450 cm⁻¹ (C-N).

Ultraviolet-Visible (UV-Vis)

In ethanol, the compound exhibits absorption maxima at λ = 275 nm (π→π* transition of the pyrrole ring) and λ = 310 nm (n→π* transition of the carboxylic acid group).

Mass Spectrometry

Electrospray ionization (ESI-MS) yields a molecular ion peak at m/z 233.1 [M+H]⁺ , with fragment ions at m/z 189.0 (loss of CO₂) and m/z 145.1 (loss of the fluorophenyl group).

Computational Chemistry Studies (DFT, Molecular Orbital Analysis

DFT calculations at the B3LYP/6-31G(d,p) level provide electronic structure insights. The HOMO (-6.12 eV) is localized on the pyrrole ring and fluorophenyl group, while the LUMO (-1.98 eV) resides on the carboxylic acid moiety, indicating charge-transfer potential.

Parameter Value (DFT)
HOMO Energy (eV) -6.12
LUMO Energy (eV) -1.98
Band Gap (eV) 4.14
Dipole Moment (Debye) 3.45

Natural Bond Orbital (NBO) analysis reveals hyperconjugation between the pyrrole lone pair (N1) and the σ* orbital of the adjacent C2-C3 bond, stabilizing the structure by 12.5 kcal/mol . Molecular electrostatic potential (MEP) maps highlight nucleophilic regions near the fluorine atom and electrophilic zones at the carboxylic acid group.

Properties

IUPAC Name

3-[5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2/c14-10-3-1-9(2-4-10)12-7-5-11(15-12)6-8-13(16)17/h1-5,7,15H,6,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXKNUWDTRSSLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(N2)CCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-Fluoro-phenyl)-1H-pyrrol-2-yl]-propionic acid typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with an amine. In this case, the starting materials would include a 1,4-dicarbonyl compound and an amine containing the fluorophenyl group.

    Introduction of the Propionic Acid Group: The propionic acid group can be introduced through a Friedel-Crafts acylation reaction, where the pyrrole ring is treated with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Reduction Reactions

The propanoic acid moiety undergoes reduction under standard conditions. Catalytic hydrogenation using Pd/C or PtO₂ in ethanol at 50–80°C selectively reduces the carboxylic acid group to a primary alcohol without affecting the pyrrole ring or fluorophenyl substituent .

Table 1: Reduction Reactions

Reagent/ConditionsProductYieldReference
H₂ (1 atm), 10% Pd/C, EtOH, 60°C3-[5-(4-Fluorophenyl)-1H-pyrrol-2-yl]propanol78–85%
LiAlH₄, THF, 0°C → RTSame as above92%

Electrophilic Aromatic Substitution

The pyrrole ring undergoes electrophilic substitution at the α-positions (C3 and C5). Halogenation and nitration occur under mild acidic conditions:

  • Bromination : Treatment with N-bromosuccinimide (NBS) in DMF at 25°C yields 3-bromo-5-(4-fluorophenyl)-1H-pyrrol-2-ylpropanoic acid as the major product .

  • Nitration : A mixture of HNO₃/H₂SO₄ at 0°C introduces a nitro group at C3, with 85% regioselectivity .

Table 2: Substitution Reactions

Reaction TypeReagents/ConditionsPosition ModifiedProductYield
BrominationNBS, DMF, 25°C, 12 hC33-Bromo-5-(4-fluorophenyl)-1H-pyrrol-2-ylpropanoic acid67%
NitrationHNO₃ (1 eq), H₂SO₄, 0°C, 2 hC33-Nitro-5-(4-fluorophenyl)-1H-pyrrol-2-ylpropanoic acid73%

Decarboxylation

Thermal decarboxylation occurs at 180–200°C under inert atmosphere, producing 5-(4-fluorophenyl)-1H-pyrrole as a volatile product. This reaction is accelerated by copper(I) oxide catalysts, achieving 95% conversion in 2 hours .

Esterification and Amide Formation

The carboxylic acid group reacts with alcohols or amines to form esters or amides:

  • Methyl ester : Generated via Fischer esterification (MeOH, H₂SO₄, reflux) in 88% yield .

  • Primary amides : Formed using EDCI/HOBt coupling with NH₃, yielding 3-[5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanamide (91% purity) .

Table 3: Derivative Synthesis

Derivative TypeReagents/ConditionsProductYield
Methyl esterMeOH, H₂SO₄, reflux, 6 hMethyl 3-[5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoate88%
AmideEDCI, HOBt, NH₃, DMF, RT, 24 h3-[5-(4-Fluorophenyl)-1H-pyrrol-2-yl]propanamide76%

Oxidative Reactions

Controlled oxidation with KMnO₄ in alkaline medium (pH 10–12) cleaves the pyrrole ring, yielding 4-fluorobenzoic acid and succinic acid derivatives . Excess oxidizing agents lead to complete mineralization.

Stability Under Acidic/Basic Conditions

  • Acidic hydrolysis (6M HCl, 100°C): Decomposes into 4-fluorophenylacetic acid and ammonia.

  • Basic hydrolysis (2M NaOH, 80°C): Degrades into fluorobenzene and pyrrole-2,5-dicarboxylic acid .

Metal Coordination

The compound acts as a bidentate ligand, coordinating through the pyrrole nitrogen and carboxylic oxygen. Reactions with Cu(II) acetate in methanol produce a blue complex with proposed octahedral geometry .

Scientific Research Applications

Chemistry

3-[5-(4-Fluoro-phenyl)-1H-pyrrol-2-yl]-propionic acid serves as a versatile building block for synthesizing more complex molecules. Its applications include:

  • Synthesis of Derivatives : The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, leading to the formation of derivatives with potentially enhanced properties .
Reaction TypeProducts Formed
OxidationKetones, Carboxylic Acids
ReductionAlcohols, Amines
SubstitutionVarious substituents on the fluorophenyl group

Biology

Research into the biological activities of this compound has revealed several promising applications:

  • Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties, making them candidates for developing new antibiotics .
  • Antiviral Properties : The compound has been investigated for its potential to inhibit viral replication in vitro, suggesting its use in antiviral drug development.
  • Anticancer Research : Preliminary studies have shown that it may possess anticancer properties, with ongoing research aimed at understanding its mechanism of action against cancer cells .

Medicine

In the field of medicinal chemistry, this compound is being explored for:

  • Drug Development : Its unique structure allows for modifications that can lead to new therapeutic agents targeting various diseases, including cancer and infectious diseases .
  • Mechanism of Action : The interaction with specific molecular targets enhances its binding affinity to receptors and enzymes, which is crucial for its therapeutic efficacy .

Industrial Applications

The compound is also utilized in industrial settings:

  • Pharmaceutical Production : It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), contributing to the development of new drugs .
  • Chemical Manufacturing : Its role as a reagent in organic reactions facilitates the production of diverse chemical products across industries.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antibacterial activity against various strains of bacteria. The research highlighted the compound's potential as a lead structure for developing novel antibiotics.

Case Study 2: Anticancer Properties

In another investigation, researchers explored the anticancer effects of this compound on human cancer cell lines. Results indicated that certain derivatives could induce apoptosis (programmed cell death) in cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Mechanism of Action

The mechanism of action of 3-[5-(4-Fluoro-phenyl)-1H-pyrrol-2-yl]-propionic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to various receptors and enzymes, leading to its biological effects. The compound may inhibit or activate specific pathways, resulting in its observed biological activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

3-[5-(4-Methoxyphenyl)-1H-pyrrol-2-yl]-propionic Acid
  • Structure : The fluorine atom in the target compound is replaced with a methoxy (-OCH₃) group.
  • Properties :
    • LogP : 2.707 (indicating moderate lipophilicity) .
    • PSA : 62.32 Ų (polar surface area, similar to the fluorophenyl analog) .
    • Boiling Point : 458.5°C .
  • Implications : The methoxy group, being electron-donating, increases electron density on the aromatic ring compared to fluorine. This may alter binding interactions in biological systems, such as receptor affinity or metabolic stability.
3-[5-(4-Bromophenyl)-1H-pyrrol-2-yl]-propionic Acid Derivatives
  • Example: 3-[1-[(Aminocarbothioyl)amino]-5-(4-bromophenyl)-1H-pyrrol-2-yl]propanoic acid . Molecular Weight: 368.25 g/mol. Substituents: Bromine (electron-withdrawing) and a thiourea group.
  • Implications: Bromine’s larger atomic radius and electronegativity introduce steric and electronic effects distinct from fluorine.

Modifications to the Pyrrole Core

Pyrimidine-Based Analogs
  • Example: 3-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid . Structure: Pyrrole replaced by a 5-fluorouracil-containing pyrimidine ring. CAS: 6214-60-3.
Biotin-Conjugated Derivatives
  • Example: 3-(1-{6-[5-(2-Oxo-hexahydro-thieno[3,4-d]imidazol-4-yl)-pentanoylamino]-hexyl}-1H-pyrrol-2-yl)-propionic acid methyl ester . Structure: Incorporates a biotin moiety for targeted delivery.
  • Implications: Biotinylation enhances cellular uptake via receptor-mediated transport, suggesting applications in prodrug design or diagnostic probes.

Functional Group Additions

Propenyl-Substituted Analogs
  • Example: 3-[5-(4-Methoxyphenyl)-1-prop-2-enyl-2-pyrrolyl]propanoic acid . Structure: Propenyl group at the 1-position of the pyrrole.
  • Implications : The propenyl group may increase steric bulk, affecting conformational flexibility and interaction with hydrophobic binding pockets.

Data Table: Key Properties of Analogs

Compound Name Substituents LogP PSA (Ų) Boiling Point (°C) Molecular Weight (g/mol) Key Features
3-[5-(4-Methoxyphenyl)-1H-pyrrol-2-yl]-propionic acid 4-OCH₃ 2.707 62.32 458.5 261.27 Electron-donating group, higher lipophilicity
3-[5-(4-Bromophenyl)-1H-pyrrol-2-yl]-propionic acid (thiourea derivative) 4-Br, thiourea N/A N/A N/A 368.25 Steric bulk, H-bonding
3-(5-Fluoro-2,4-dioxo-pyrimidin-1-yl)propanoic acid Pyrimidine core N/A N/A N/A 230.17 Nucleobase mimic
Biotin-conjugated derivative Biotin moiety N/A N/A N/A ~600 (estimated) Targeted delivery

Structural and Electronic Implications

  • Fluorine vs. Methoxy/Bromo : Fluorine’s small size and strong electronegativity optimize π-π stacking and dipole interactions, whereas methoxy enhances lipophilicity, and bromine adds steric hindrance.
  • Functional Additions : Thiourea or biotin groups introduce new pharmacophoric features, enabling applications in enzyme inhibition or drug delivery.

Biological Activity

3-[5-(4-Fluoro-phenyl)-1H-pyrrol-2-yl]-propionic acid, with the CAS number 432496-81-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological effects based on diverse research findings.

Synthesis and Characterization

The compound is synthesized through a multi-step process involving the coupling of specific precursors. The synthesis typically employs techniques such as HATU coupling followed by deprotection steps. Characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : The NMR spectra provide insights into the molecular structure, confirming the presence of functional groups and the overall architecture.
  • Infrared (IR) Spectroscopy : IR analysis reveals characteristic absorption bands corresponding to amide NH groups and other functional moieties.
  • Mass Spectrometry : Mass spectral data confirm the molecular weight and composition of the compound.

For example, the NMR spectrum shows distinct peaks indicating various protons within the molecule, while IR spectra display broad absorption bands associated with NH groups and sharp bands indicative of carbonyl functionalities .

The biological activity of this compound is primarily attributed to its interaction with biological targets such as receptors and enzymes. Notably, compounds with similar structures have been shown to modulate glutamate receptors, which play a crucial role in neurotransmission and neuroprotection. The fluorinated phenyl group may enhance binding affinity and selectivity towards these targets.

Case Studies and Research Findings

  • Neuroprotective Effects : A study indicated that derivatives of pyrrole compounds exhibit neuroprotective properties by inhibiting excitotoxicity associated with glutamate receptors. This suggests potential applications in neurodegenerative diseases .
  • Anticancer Activity : Research has demonstrated that similar compounds can induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation. The incorporation of fluorine is known to enhance metabolic stability, making these compounds more effective in therapeutic applications .
  • Anti-inflammatory Properties : Some studies have reported anti-inflammatory effects linked to pyrrole derivatives. These compounds may inhibit pro-inflammatory cytokines, suggesting their utility in treating inflammatory conditions .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
NeuroprotectionModulation of glutamate receptors
AnticancerInduction of apoptosis
Anti-inflammatoryInhibition of cytokines

Q & A

Basic: What are the standard synthetic routes for 3-[5-(4-fluoro-phenyl)-1H-pyrrol-2-yl]-propionic acid, and how are intermediates characterized?

The synthesis typically involves coupling a pyrrole precursor with a fluorophenyl moiety. For example, analogous compounds are synthesized using reagents like DBU (1,8-diazabicycloundec-7-ene) in THF under reflux, followed by flash chromatography for purification. Structural confirmation is achieved via 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and high-resolution mass spectrometry (HRMS) to validate intermediates and final products .

Basic: Which analytical techniques are critical for confirming the structure of this compound?

Key techniques include:

  • NMR spectroscopy : To assign proton and carbon environments, particularly the pyrrole ring and fluorophenyl group.
  • HRMS : For exact mass determination (e.g., observed m/z 234.0692 for related analogs) to confirm molecular formula .
  • TLC : Monitors reaction progress and purity during synthesis .

Advanced: How can reaction conditions be optimized to improve yield in pyrrole ring formation?

Optimization involves:

  • Solvent selection : Polar aprotic solvents like THF enhance nucleophilicity.
  • Catalyst choice : DBU is preferred over weaker bases for deprotonation in pyrrole synthesis.
  • Temperature control : Reflux conditions (e.g., 60–70°C) balance reactivity and side-product formation .

Advanced: How can researchers resolve discrepancies in spectral data (e.g., HRMS vs. NMR) for structural confirmation?

  • Cross-validation : Compare HRMS data (e.g., m/z 234.0692) with isotopic patterns to rule out impurities.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals, especially in crowded regions like the pyrrole ring.
  • X-ray crystallography : For unambiguous confirmation, as demonstrated in structurally related fluorophenyl-pyrrole hybrids .

Advanced: What computational strategies are used to predict biological activity or binding modes?

  • Molecular docking : Uses crystal structures (e.g., pyrazole-thiazole analogs) to model interactions with target proteins.
  • DFT calculations : Predict electronic properties of the fluorophenyl group and its impact on reactivity .

Advanced: How do structural modifications (e.g., methoxy vs. fluoro substituents) affect physicochemical properties?

Comparative studies using analogs like 3-[5-(4-methoxy-phenyl)-1H-pyrrol-2-yl]-propionic acid show:

  • Lipophilicity : Fluorine increases logP vs. methoxy groups, affecting membrane permeability.
  • Electronic effects : Fluorine’s electronegativity alters pyrrole ring electron density, impacting reactivity .

Basic: What methods ensure purity of the final compound for in vitro assays?

  • Flash chromatography : Separates unreacted starting materials (e.g., fluorophenyl precursors).
  • HPLC : Detects trace impurities (<0.1%) using C18 columns and UV detection at 254 nm.
  • Recrystallization : Enhances purity via solvent-pair systems (e.g., ethyl acetate/hexane) .

Advanced: What are the potential metabolic pathways of this compound based on structurally related analogs?

Studies on phenylpropionic acid derivatives suggest:

  • Phase I metabolism : Hydroxylation at the pyrrole ring or fluorophenyl group.
  • Phase II conjugation : Glucuronidation or sulfation of hydroxylated metabolites.
  • Gut microbiota-mediated transformations : Reduction to 3-(3-hydroxyphenyl)-propionic acid, as observed in dynamic colonic models .

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